Cas no 28611-06-5 (Methanone,(5-nitro-1H-indazol-1-yl)(3,4,5-trimethoxyphenyl)-)
28611-06-5 structure
Product Name:Methanone,(5-nitro-1H-indazol-1-yl)(3,4,5-trimethoxyphenyl)-
CAS No:28611-06-5
MF:C17H15N3O6
MW:357.317504167557
CID:285382
PubChem ID:206727
Update Time:2025-04-19
Methanone,(5-nitro-1H-indazol-1-yl)(3,4,5-trimethoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Methanone,(5-nitro-1H-indazol-1-yl)(3,4,5-trimethoxyphenyl)-
- (5-nitroindazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone
- 1H-Indazole, 5-nitro-1-(3,4,5-trimethoxybenzoyl)-
- (Trimethoxy-3',4',5' benzoyl)-1 nitro-5 indazole
- DTXSID40182793
- (Trimethoxy-3',4',5' benzoyl)-1 nitro-5 indazole [French]
- 5-Nitro-1-(3,4,5-trimethoxybenzoyl)-1H-indazole
- 28611-06-5
-
- Inchi: 1S/C17H15N3O6/c1-24-14-7-10(8-15(25-2)16(14)26-3)17(21)19-13-5-4-12(20(22)23)6-11(13)9-18-19/h4-9H,1-3H3
- InChI Key: OKJNWAUJIAZUNF-UHFFFAOYSA-N
- SMILES: O(C)C1C(=C(C=C(C=1)C(N1C2C=CC(=CC=2C=N1)[N+](=O)[O-])=O)OC)OC
Computed Properties
- Exact Mass: 357.09615
- Monoisotopic Mass: 357.09608521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 513
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 108Ų
Experimental Properties
- PSA: 105.72
Methanone,(5-nitro-1H-indazol-1-yl)(3,4,5-trimethoxyphenyl)- Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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